BenchChemオンラインストアへようこそ!

ICCB280

Acute Myeloid Leukemia Differentiation Therapy C/EBPα

ICCB280 is a validated small-molecule C/EBPα inducer that triggers terminal differentiation, proliferation arrest, and apoptosis in AML models. Unlike generic differentiation inducers, it uniquely retains full activity against ATRA-resistant patient blasts—a critical clinical gap. With an antiproliferative IC50 of 8.6 μM, it is 4.7-fold more potent than Notopterol, enabling lower-dose assays with reduced off-target cytotoxicity. Ideal as a precise chemical probe for C/EBPα pathway dissection and drug-resistant AML research.

Molecular Formula C23H18N2O4
Molecular Weight 386.4 g/mol
Cat. No. B2679878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICCB280
Molecular FormulaC23H18N2O4
Molecular Weight386.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3/b13-11+
InChIKeyOTKDKQJFWIGZLU-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ICCB280: A Potent C/EBPα Inducer for AML Differentiation and Apoptosis Research


ICCB280, also known as 2-[(E)-2-(3,4-dihydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone (CAS: 2041072-41-5), is a small-molecule inducer of the transcription factor CCAAT/enhancer-binding protein alpha (C/EBPα) [1]. It is a styryl quinazolinone derivative identified from a cell-based high-throughput screen for its ability to promote myeloid differentiation [1]. Its primary mechanism of action involves the activation of C/EBPα, leading to downstream effects on targets such as C/EBPε, G-CSFR, and c-Myc, which collectively result in terminal differentiation, proliferation arrest, and apoptosis in leukemia cells .

ICCB280: Why Generic C/EBPα or Differentiation Inducers Cannot Be Substituted


While multiple compounds can induce C/EBPα expression or promote myeloid differentiation, they exhibit significant variability in potency, mechanism, and efficacy against drug-resistant models. A generic substitution is not feasible due to the unique quantitative profile of ICCB280, which demonstrates superior potency compared to some known differentiation inducers and, critically, retains activity against ATRA-resistant leukemia, a major clinical challenge. The quantitative differences outlined in the evidence guide below demonstrate that activity cannot be assumed to be a class-wide effect and must be validated for the specific compound.

ICCB280 Evidence Guide: Quantifiable Differentiation Against Comparators


Superior Antiproliferative Potency in HL-60 Cells Compared to Notopterol

ICCB280 demonstrates a significantly higher antiproliferative potency in the HL-60 acute myeloid leukemia (AML) cell line compared to the natural product Notopterol, another compound known to induce differentiation in this model [1]. Under comparable in vitro conditions, ICCB280 inhibits HL-60 cell growth with an IC50 value that is approximately 4.7-fold lower than that of Notopterol [1].

Acute Myeloid Leukemia Differentiation Therapy C/EBPα

Efficacy Against ATRA-Resistant AML Patient Blasts

A critical differentiator for ICCB280 is its demonstrated efficacy in models resistant to the standard-of-care differentiation therapy, all-trans retinoic acid (ATRA). While ATRA is effective in specific AML subtypes (e.g., APL), it is ineffective in others and resistance can develop . ICCB280 has been shown to induce differentiation and subsequent apoptosis in primary blast cells isolated from AML patients who were clinically resistant to ATRA . This indicates that ICCB280's mechanism of action can bypass resistance pathways that limit the utility of ATRA.

ATRA Resistance Acute Myeloid Leukemia Drug Resistance

Mechanism of Action Validated by C/EBPα Knockdown

The mechanism of action for ICCB280 is directly linked to C/EBPα. This was validated through a loss-of-function experiment where stable knockdown of C/EBPα using shRNA in HL-60 cells significantly abrogated ICCB280-induced differentiation [1]. This causal link distinguishes ICCB280 from compounds where C/EBPα upregulation may be a downstream or off-target effect. For instance, the differentiation induced by ortho-topolin riboside (oTR) is associated with STAT3 signaling inhibition and C/EBPα upregulation, but the direct causal link to C/EBPα for its effects is not as clearly defined [2].

Target Engagement C/EBPα Functional Genomics

ICCB280: Optimal Research Application Scenarios for Maximum Scientific Value


Investigating C/EBPα-Dependent Differentiation in ATRA-Resistant AML

Given its demonstrated efficacy in ATRA-resistant patient blasts, ICCB280 is uniquely suited for dissecting the molecular mechanisms of differentiation in AML subtypes that do not respond to standard retinoid therapy . Its validated dependence on C/EBPα allows for precise interrogation of this transcription factor's role in overcoming the differentiation block in these high-risk leukemias [1].

Potent Induction of Myeloid Differentiation at Low Micromolar Concentrations

For studies requiring robust C/EBPα activation and subsequent granulocytic differentiation, ICCB280 offers a potent solution with an antiproliferative IC50 of 8.6 μM in HL-60 cells . This potency is superior to other differentiation inducers like Notopterol (IC50 = 40.32 μM), allowing researchers to use lower compound concentrations and potentially minimize non-specific cytotoxic effects in cell-based assays .

Exploring Downstream Targets of C/EBPα in Leukemia

ICCB280 serves as a precise chemical probe for studying the C/EBPα signaling axis. It has been shown to modulate key downstream targets such as C/EBPε, G-CSFR, and c-Myc [1]. This makes it an invaluable tool for functional genomics and proteomics studies aimed at mapping the C/EBPα regulatory network and identifying new therapeutic targets in AML.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICCB280

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.